4'-Bromo-3'-(difluoromethyl)acetophenone
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Overview
Description
4’-Bromo-3’-(difluoromethyl)acetophenone is an organic compound with the molecular formula C9H7BrF2O It is a derivative of acetophenone, where the phenyl ring is substituted with a bromine atom at the para position and a difluoromethyl group at the meta position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-3’-(difluoromethyl)acetophenone typically involves the bromination of acetophenone derivatives. One common method is the α-bromination reaction, where acetophenone is treated with a brominating agent such as pyridine hydrobromide perbromide. The reaction is carried out under controlled conditions, often at elevated temperatures (e.g., 90°C) and in the presence of a solvent like acetic acid .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, ensuring the safety and repeatability of the reaction .
Chemical Reactions Analysis
Types of Reactions: 4’-Bromo-3’-(difluoromethyl)acetophenone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The carbonyl group in the acetophenone moiety can participate in oxidation and reduction reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted acetophenone derivatives.
Oxidation: Products include carboxylic acids or other oxidized forms of the acetophenone.
Reduction: Products include alcohols or other reduced forms of the acetophenone
Scientific Research Applications
4’-Bromo-3’-(difluoromethyl)acetophenone has several applications in scientific research:
Chemistry: It serves as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and other biomedical applications.
Industry: It is used in the production of pharmaceuticals, pesticides, and other chemicals
Mechanism of Action
The mechanism of action of 4’-Bromo-3’-(difluoromethyl)acetophenone involves its interaction with various molecular targets. In biological systems, it may affect cell membrane permeability and interfere with cellular processes. The exact pathways and molecular targets can vary depending on the specific application and derivative used .
Comparison with Similar Compounds
4’-Bromoacetophenone: Similar in structure but lacks the difluoromethyl group.
3’-Difluoromethylacetophenone: Similar but lacks the bromine atom.
Uniqueness: 4’-Bromo-3’-(difluoromethyl)acetophenone is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C9H7BrF2O |
---|---|
Molecular Weight |
249.05 g/mol |
IUPAC Name |
1-[4-bromo-3-(difluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H7BrF2O/c1-5(13)6-2-3-8(10)7(4-6)9(11)12/h2-4,9H,1H3 |
InChI Key |
WTJIRHDAJRFSOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)Br)C(F)F |
Origin of Product |
United States |
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